S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide
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Overview
Description
S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide: is a synthetic organic compound characterized by its complex structure, which includes a phenyl ring substituted with tert-butyl groups, a butanamide backbone, and a formylated methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide typically involves multiple steps:
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Formation of the Phenyl Intermediate: : The synthesis begins with the preparation of the 3,5-di-tert-butylphenyl intermediate. This can be achieved through Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Amide Formation: : The next step involves the formation of the butanamide backbone. This can be done by reacting the phenyl intermediate with 3-methyl-2-butanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
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Formylation and Methylation: : The final step is the introduction of the formyl and methylamino groups. This can be achieved by reacting the amide with formic acid and formaldehyde in the presence of a catalyst like hydrochloric acid to form the N-formyl-N-methylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of prodrugs or active pharmaceutical ingredients with specific biological activities.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a stabilizer in formulations requiring high thermal stability.
Mechanism of Action
The mechanism by which S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The formyl and methylamino groups could facilitate binding to active sites, while the bulky tert-butyl groups might influence the compound’s pharmacokinetics and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Di-tert-butylphenyl)-3-methyl-2-butanamide: Lacks the formyl and methylamino groups, potentially altering its reactivity and biological activity.
3,5-Di-tert-butylphenyl-3-methyl-2-butanamide: Similar backbone but without the N-substitution, affecting its chemical properties and applications.
Uniqueness
S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is unique due to its combination of bulky tert-butyl groups, a formylated methylamino group, and a butanamide backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKNTNIBDGTNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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